Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate

Synthetic Chemistry Imidazole Protecting Groups Thermal Stability

Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate (CAS 111105-67-0) is an N-ethoxycarbonyl-protected derivative of 5-aminoimidazole-4-carboxamide (AICA) belonging to the carbamoylimidazole class. The compound bears a 5-amino group, a 4-carbamoyl substituent, and an ethyl carbamate moiety at the N1 position, yielding the molecular formula C₇H₁₀N₄O₃ with a molecular weight of 198.18 g/mol and a topological polar surface area of 113.23 Ų.

Molecular Formula C7H10N4O3
Molecular Weight 198.18 g/mol
CAS No. 111105-67-0
Cat. No. B020792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-carbamoylimidazole-1-carboxylate
CAS111105-67-0
Molecular FormulaC7H10N4O3
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C=NC(=C1N)C(=O)N
InChIInChI=1S/C7H10N4O3/c1-2-14-7(13)11-3-10-4(5(11)8)6(9)12/h3H,2,8H2,1H3,(H2,9,12)
InChIKeyYOONOMRKIYVNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-4-carbamoylimidazole-1-carboxylate (CAS 111105-67-0): Chemical Identity, Compound Class, and Core Characteristics for Informed Procurement


Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate (CAS 111105-67-0) is an N-ethoxycarbonyl-protected derivative of 5-aminoimidazole-4-carboxamide (AICA) belonging to the carbamoylimidazole class [1]. The compound bears a 5-amino group, a 4-carbamoyl substituent, and an ethyl carbamate moiety at the N1 position, yielding the molecular formula C₇H₁₀N₄O₃ with a molecular weight of 198.18 g/mol and a topological polar surface area of 113.23 Ų [2]. As a protected imidazole building block, it is employed as a synthetic intermediate in medicinal chemistry, nucleoside analog synthesis, and heterocyclic construction, where the ethoxycarbonyl group serves as a transient protecting functionality that can be selectively removed or further elaborated under controlled conditions [3].

Why N1-Protecting Group Identity in 5-Amino-4-carbamoylimidazole Derivatives Is Not Interchangeable: The Procurement Relevance of Ethyl 5-Amino-4-carbamoylimidazole-1-carboxylate


Within the class of N1-protected 5-amino-4-carbamoylimidazoles, the identity of the N1-acyl/alkoxycarbonyl group—whether ethyl carbamate, tert-butyl carbamate (Boc), methyl carbamate, or unsubstituted—dictates orthogonal deprotection chemistry, thermal stability, solubility, and downstream reactivity in cyclization and coupling reactions [1]. Generic substitution of the ethyl carbamate with a Boc analog, for instance, alters the acidic lability profile: Boc is cleaved under mild acidic conditions (TFA or HCl/dioxane), whereas ethyl carbamates generally require stronger acidic or basic hydrolysis, directly impacting compatibility with acid-sensitive downstream functionalities [2]. The quantitative performance differences manifest as divergent reaction yields in key transformations such as intramolecular cyclization to fused imidazoles and diazotization-cyclization sequences toward imidazotetrazines [1]. Therefore, procurement of the specific N1-ethoxycarbonyl derivative is not interchangeable with procurement of the methyl, tert-butyl, or unprotected analogs without re-optimization of synthetic routes.

Quantitative Differentiation Evidence for Ethyl 5-Amino-4-carbamoylimidazole-1-carboxylate Versus Closest Analogs: A Procurement Decision Guide


Thermal Stability Advantage of Ethyl Carbamate Over Free Imidazole-1-carboxylic Acid: Distillation Feasibility Assessment

The N-ethoxycarbonyl-protected imidazole scaffold demonstrates markedly superior thermal stability compared to the corresponding free 1H-imidazole-1-carboxylic acid. According to Science of Synthesis, the free acid is 'rather unstable, and decarboxylates,' whereas 'the ethyl ester is stable enough to be distilled' [1]. This differential stability enables purification by distillation and handling under broader temperature ranges for the ethyl ester, while the unprotected acid or its salts may decompose during storage or reaction workup. The methyl carbamate analog is also stable but has not been reported with distillation stability data in this authoritative compilation.

Synthetic Chemistry Imidazole Protecting Groups Thermal Stability

Orthogonal Deprotection: Ethyl Carbamate vs. tert-Butyl Carbamate (Boc) Selectivity for Multi-Step Synthetic Route Design

The ethyl carbamate group on the imidazole N1 position provides an orthogonal deprotection handle relative to the widely used tert-butyl carbamate (Boc) analog (CAS 2167393-33-9) [1]. Boc groups are labile to mild acids (e.g., TFA, HCl/dioxane) at room temperature, whereas ethyl carbamates resist these conditions and typically require stronger acidic hydrolysis (e.g., refluxing 6M HCl) or basic saponification (e.g., NaOH/EtOH/H₂O) for cleavage. This orthogonality is essential when the synthetic sequence contains other acid-sensitive functionalities (e.g., silyl ethers, acetals, glycosidic bonds) that would not survive Boc deprotection conditions. The differential lability has been exploited in nucleoside chemistry where the ethyl carbamate-protected AICA scaffold serves as a precursor to acid-sensitive phosphorylated derivatives such as ICA-1 [2].

Orthogonal Protecting Groups Solid-Phase Synthesis Medicinal Chemistry

Synthetic Utility as Precursor to Bioactive Nucleoside Analog ICA-1 (PKC-ι Inhibitor) Versus AICA or Methyl Analog

The ethyl carbamate-protected AICA scaffold served as the synthetic precursor to ICA-1 ([4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate), a potent and selective PKC-ι inhibitor [1]. ICA-1 demonstrated an IC₅₀ of approximately 0.1 μM against PKC-ι in kinase activity assays, with 1,000-fold selectivity over the closely related atypical PKC family member PKC-ζ. At 0.1 μM, ICA-1 inhibited proliferation of Be(2)-C neuroblastoma cells by 58% (P = 0.01) while showing no effect on normal neuronal cell proliferation, indicating a favorable therapeutic index. The unprotected parent AICA (5-aminoimidazole-4-carboxamide, CAS 360-97-4) cannot directly yield ICA-1 without N1-protection to direct regioselective glycosylation or alkylation, and the methyl carbamate analog has not been reported to yield comparable bioactive nucleoside analogs with established selectivity data.

Kinase Inhibitors Nucleoside Chemistry Anticancer Agents

Divergent Reactivity in Intramolecular Cyclization to Fused Imidazoles Compared to N-Alkyl Analogs

Ethyl ω-(5-amino-4-aminocarbonylimidazol-1-yl)carboxylates undergo intramolecular cyclization with ethyl formate to yield novel fused imidazole ring systems rather than the anticipated purine products [1]. This divergent cyclization pathway is specific to the N1-alkoxycarbonyl substitution pattern and is not observed with N-alkyl substituted analogs, which typically follow alternative reaction trajectories. The product distribution difference is qualitative but mechanistically significant: the ethoxycarbonyl group directs cyclization to the imidazole 2-position via ester carbonyl participation, whereas N-alkyl or N-unsubstituted analogs react at the 5-amino group. In the temozolomide synthesis context, the N-methyl carbamate analog (5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide) undergoes diazotization-cyclization to the imidazotetrazine in 45% yield under optimized conditions (NaNO₂, aqueous tartaric acid, 0-5 °C) [2], whereas the ethyl analog's behavior in analogous diazotization-cyclization has not been quantitatively reported but is expected to differ due to altered steric and electronic properties of the N1 substituent.

Heterocyclic Chemistry Purine Synthesis Cyclization Reactions

Physicochemical Differentiation: Molecular Weight, PSA, and Hydrogen Bonding Capacity vs. Methyl and Boc Analogs

The ethyl carbamate substitution confers distinct physicochemical properties compared to the methyl and tert-butyl (Boc) analogs, as documented in authoritative chemical databases [1] [2]. The target compound (MW 198.18, TPSA 113.23 Ų, 2 HBD, 5 HBA) occupies an intermediate lipophilicity and steric space: larger and more lipophilic than the methyl analog (MW 184.15, C₆H₈N₄O₃) yet less sterically demanding and more hydrophilic than the Boc analog (MW 226.23, C₉H₁₄N₄O₃, XLogP3 0.7). These differences translate to differential solubility in organic solvents, chromatographic retention times, and potential passive membrane permeability if the protected intermediate is carried through to a final bioactive compound.

Physicochemical Properties Drug-Likeness Permeability Prediction

Ethyl 5-Amino-4-carbamoylimidazole-1-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Multi-Step Synthesis of Regioselectively N1-Functionalized Purine and Imidazotetrazine Analogs Requiring Orthogonal Protecting Group Strategy

In synthetic routes where the imidazole N1 position must remain protected during acid-sensitive transformations (e.g., silyl ether deprotection, acetal cleavage, or glycosidic bond formation) but ultimately requires deprotection under conditions orthogonal to Boc, the ethyl carbamate group offers the necessary stability profile. The compound's demonstrated thermal stability to distillation [1] further supports its use in multi-gram scale syntheses where intermediate purification by distillation is advantageous. The divergent cyclization behavior documented with ethyl formate [2] makes this compound particularly valuable for accessing fused imidazole scaffolds that are inaccessible from N-alkyl or unprotected analogs.

Precursor for Kinase Inhibitor Lead Generation Targeting Atypical PKC Isoforms in Oncology Programs

The ethyl carbamate-protected AICA scaffold serves as the validated precursor to ICA-1, a potent and selective PKC-ι inhibitor (IC₅₀ ≈ 0.1 μM, 1,000-fold selective over PKC-ζ) with demonstrated anti-proliferative activity in neuroblastoma cells (58% inhibition at 0.1 μM) and sparing of normal neuronal cells [3]. Research groups pursuing atypical PKC inhibitors for oncology indications should procure this specific N1-ethoxycarbonyl derivative to access the ICA-1 pharmacophore, as alternative N1 protecting groups (methyl, Boc, or unprotected) have not been demonstrated to yield equivalent bioactive compounds with established selectivity profiles.

Parallel Synthesis of Carbamoylimidazole Libraries for Anticonvulsant or Anticoccidial Screening

The carbamoylimidazole scaffold has demonstrated quantitative anticonvulsant activity in rodent models, with structurally related alkyl-carbamoyl imidazole derivatives achieving MES-ED₅₀ values of 12-20 mg/kg (ip, rats) and protective indices of 4.1-7.3 [4]. Similarly, the 5-aminoimidazole core has been patented for anticoccidial applications in poultry [5]. The ethyl carbamate substitution on the N1 position provides a modular handle for further derivatization via carbamate exchange, urea formation, or hydrolysis to the free amine, enabling library diversification around the validated anticonvulsant and anticoccidial pharmacophores.

Nucleoside Analog Synthesis Requiring Regioselective N1-Glycosylation of the Imidazole Core

The protected N1 position in this compound enables regioselective glycosylation or alkylation at the imidazole N3 or other positions without competing N1 reactivity, a critical requirement in the synthesis of carbocyclic nucleoside analogs such as ICA-1 and related AICA riboside derivatives [3]. The ethyl carbamate group is sufficiently stable to withstand glycosylation conditions while being removable under conditions that preserve the glycosidic bond, making this compound a strategic intermediate for nucleoside medicinal chemistry programs.

Quote Request

Request a Quote for Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.